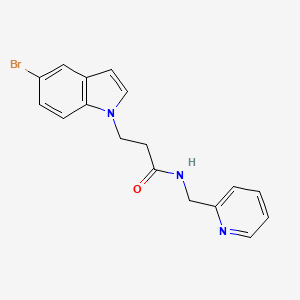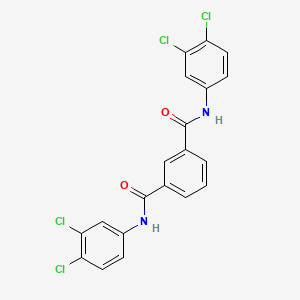![molecular formula C10H9IN2O2S B4856514 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one CAS No. 6056-51-5](/img/structure/B4856514.png)
5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
Descripción general
Descripción
5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, also known as FITM, is a compound that has gained significant attention in the scientific community for its potential therapeutic applications. FITM belongs to the thiazolidinone family of compounds and has been shown to possess a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of COX-2, which is involved in inflammation. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Furthermore, 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its potential therapeutic applications. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Another advantage of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its relatively simple synthesis method. However, one limitation of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action in more detail. Furthermore, future research could focus on improving the solubility of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, which would make it easier to work with in lab experiments. Finally, future research could explore the potential of 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one as a lead compound for the development of new drugs.
Aplicaciones Científicas De Investigación
5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Furthermore, 5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Propiedades
IUPAC Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-12-10-13(2)9(14)7(16-10)5-6-3-4-8(11)15-6/h3-5H,1-2H3/b7-5-,12-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQVANKQMFIJJP-RPZKDUIZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(=CC2=CC=C(O2)I)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C1N(C(=O)/C(=C/C2=CC=C(O2)I)/S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365637 | |
| Record name | AC1LZH6P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one | |
CAS RN |
6056-51-5 | |
| Record name | AC1LZH6P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)


![3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4856470.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4856474.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4856481.png)
![6-(4-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4856501.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![ethyl 4-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4856554.png)